3-Benzyloxazolidine
Overview
Description
3-Benzyloxazolidine is a chemical compound that can be synthesized through various chemical processes. It is a part of the oxazolidine family, which are five-membered heterocyclic compounds containing oxygen and nitrogen. This compound has been studied for its potential applications in various fields of chemistry.
Synthesis Analysis
The synthesis of 3-Benzyloxazolidine derivatives has been approached through different methodologies. For instance, asymmetric synthesis has been used for creating 3-substituted tetrahydro-2-benzazepines, starting from compounds like 1-bromo-2-iodobenzene and proceeding through a series of reactions to produce tricyclic oxazolidine derivatives with high diastereoselectivity (Quick et al., 2015).
Molecular Structure Analysis
The molecular structure of 3-Benzyloxazolidine and its derivatives can be intricate, with specific configurations leading to different chemical behaviors. For example, the structure of (4S)-(−)-4-Benzyl-2,2-dimethyl-3-o-toluoyl-1,3-oxazolidine has been established, showing an envelope conformation of the oxazolidine ring and confirming the absolute configuration of the compound (Gzella et al., 2010).
Chemical Reactions and Properties
3-Benzyloxazolidine compounds participate in various chemical reactions. For example, they can undergo catalytic oxidation processes or participate in ring-opening reactions. The catalytic activity and reaction outcomes can significantly differ based on the substituents and reaction conditions (Bikas et al., 2018).
Physical Properties Analysis
While specific physical properties of 3-Benzyloxazolidine are not extensively documented in the provided literature, such properties typically include melting points, boiling points, solubility, and crystal structure. These properties are crucial for understanding the compound's behavior in various environments and applications.
Chemical Properties Analysis
The chemical properties of 3-Benzyloxazolidine derivatives include their reactivity, stability, and compatibility with different chemical reagents and conditions. For instance, reactions involving 3-Benzyloxazolidine can lead to the formation of diverse structures, such as benzoxazoles, through electrochemical synthesis methods, indicating the compound's versatility in organic synthesis (Koleda et al., 2017).
Scientific Research Applications
1. Application in the Field of Antibiotics
- Summary of the Application : 3-Benzyloxazolidine is a type of oxazolidinone, a class of synthetic antibiotics that have been advanced in clinical use over the past 50 years . They are characterized by a chemical structure including the oxazolidone ring with the S configuration of substituent at C5, the acylaminomethyl group linked to C5 and the N -aryl substituent .
- Methods of Application : The synthesis of oxazolidinones has gained increasing interest due to their unique mechanism of action that assures high antibiotic efficiency and low susceptibility to resistance mechanisms .
- Results or Outcomes : As they are protein synthesis inhibitors active against a wide spectrum of multidrug-resistant Gram-positive bacteria, their biological activity is carefully analyzed .
2. Application in the Synthesis of Tropanes
- Summary of the Application : 3-Benzyloxazolidine is used in the synthesis of 3- (2-aryloxazolidin-3-yl)tropanes .
- Methods of Application : 3- (2-aryloxazolidin-3-yl)tropanes are obtained by reaction of aromatic aldehydes with 3- [N- (2-hydroxyethyl)amino]tropane . 3-benzyloxazolidine-2-spiro-3’- (8’-carbethoxy)-nortropane is obtained by reaction of benzylaminoethanol with 8-carbethoxynortropan-3-one .
- Results or Outcomes : The synthesis of these compounds has been successfully achieved .
3. Application in the Field of Drug Delivery Systems
- Summary of the Application : Oxazolidinones, including 3-Benzyloxazolidine, have been used in the development of drug delivery systems to overcome the poor water solubility of these compounds .
- Methods of Application : The drug delivery systems are designed to enhance the solubility and bioavailability of the drugs .
- Results or Outcomes : The drug delivery systems have shown promising results in improving the efficiency of the drugs .
4. Application in the Field of Indoor Air Quality
- Summary of the Application : 3-Benzyloxazolidine has been used in the characterization of volatile organic compounds (VOCs) in indoor environments .
- Methods of Application : Formaldehyde, a common indoor air pollutant, has been sampled by its reaction with N-benzylethanolamine to give 3-benzyloxazolidine .
- Results or Outcomes : This method has provided a new way to monitor and control indoor air quality .
5. Application in the Field of Microscopy
- Summary of the Application : Microscopy is the main technique to visualize and study the structure and function of cells. The impact of optical and electron microscopy techniques is enormous in all fields of biomedical research .
- Methods of Application : Different research areas rely on microscopy in diverse ways. The use of microscopy has a distinctive pattern in each research area .
- Results or Outcomes : Nearly half of the articles from pharmacology journals did not use any microscopy method, compared to the use of microscopy in almost all the articles from cell biology journals .
6. Application in the Field of Artificial Intelligence
- Summary of the Application : Scientists are enthusiastically imagining ways in which artificial intelligence (AI) tools might improve research .
- Methods of Application : AI tools are being proposed in which ‘self-driving’ laboratories abound, human participants can be replaced by generative AI and ‘AI scientists’ write research papers .
- Results or Outcomes : The widespread adoption of AI tools might impact scientific knowledge production and understanding .
properties
IUPAC Name |
3-benzyl-1,3-oxazolidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-2-4-10(5-3-1)8-11-6-7-12-9-11/h1-5H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQNODHUYZYLTPN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCN1CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80312774 | |
Record name | 3-Benzyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyloxazolidine | |
CAS RN |
13657-16-4 | |
Record name | 13657-16-4 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=261661 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-Benzyloxazolidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80312774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 13657-16-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Benzyloxazolidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S5BZT42BS9 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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